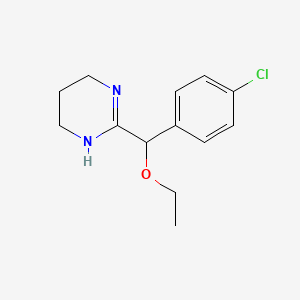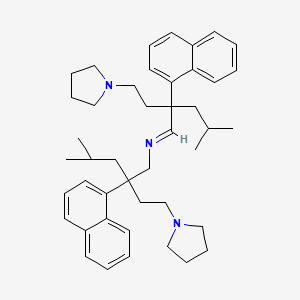
Pyrrolidine, 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- is a complex organic compound that features a pyrrolidine ring structure. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This reaction forms the pyrrolidine ring, which can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to optimize the conversion of starting materials and minimize by-products. Multistage purification processes, including extractive and azeotropic distillation, are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The presence of naphthyl and isobutyl groups enhances its binding affinity and selectivity for target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Pyrrolizidine: Contains two pentagonal rings and is known for its biological activity.
Piperidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-butyl-gamma-(1-naphthyl)-: A similar compound with a piperidine ring instead of pyrrolidine.
Uniqueness
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of naphthyl and isobutyl groups enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
33310-57-5 |
|---|---|
Formule moléculaire |
C44H59N3 |
Poids moléculaire |
630.0 g/mol |
Nom IUPAC |
4-methyl-N-[4-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine |
InChI |
InChI=1S/C44H59N3/c1-35(2)31-43(23-29-46-25-9-10-26-46,41-21-13-17-37-15-5-7-19-39(37)41)33-45-34-44(32-36(3)4,24-30-47-27-11-12-28-47)42-22-14-18-38-16-6-8-20-40(38)42/h5-8,13-22,33,35-36H,9-12,23-32,34H2,1-4H3 |
Clé InChI |
RNIOMIKFOZKIOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCN1CCCC1)(CN=CC(CCN2CCCC2)(CC(C)C)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)

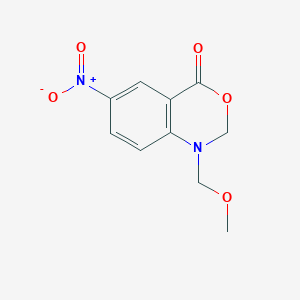


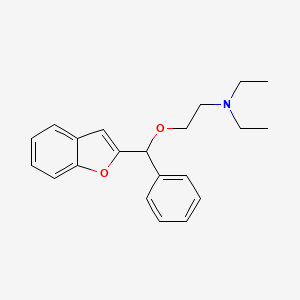
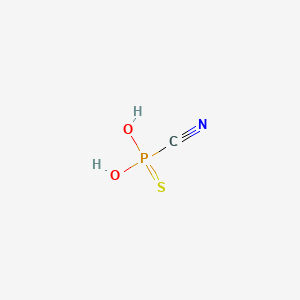
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)


